
Ethyl 4-cyanonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-cyanonicotinate is an organic compound with the molecular formula C₉H₈N₂O₂. It is a derivative of nicotinic acid and contains both an ester and a nitrile functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-cyanonicotinate can be synthesized through several methods. One common approach involves the reaction of ethyl nicotinate with cyanogen bromide in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Another method involves the direct cyanoacetylation of ethyl nicotinate using cyanoacetic acid and a suitable catalyst. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
On an industrial scale, this compound is produced using a continuous flow reactor system. This method allows for better control over reaction conditions, leading to higher yields and purity. The process involves the reaction of ethyl nicotinate with a cyanating agent under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-cyanonicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Produces carboxylic acids.
Reduction: Yields primary amines.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-cyanonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl 4-cyanonicotinate involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active nicotinic acid derivative, which can then exert its biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 4-cyanonicotinate can be compared to other nicotinic acid derivatives, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl nicotinate: Lacks the nitrile group, making it less reactive in certain chemical reactions.
4-Cyanonicotinic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
This compound is unique due to the presence of both the ester and nitrile functional groups, which confer distinct chemical properties and reactivity patterns.
Propriétés
Numéro CAS |
97316-51-3 |
|---|---|
Formule moléculaire |
C9H8N2O2 |
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
ethyl 4-cyanopyridine-3-carboxylate |
InChI |
InChI=1S/C9H8N2O2/c1-2-13-9(12)8-6-11-4-3-7(8)5-10/h3-4,6H,2H2,1H3 |
Clé InChI |
LKJBJQQYCFZTEF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CN=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-hydroxy-1-oxo-1-[(4-oxo-1-oxaspiro[2.5]octa-5,7-dien-7-yl)amino]propan-2-yl]decanamide](/img/structure/B12287251.png)
![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12287255.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12287262.png)
![3-[3-[Tert-butyl(diphenyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B12287266.png)

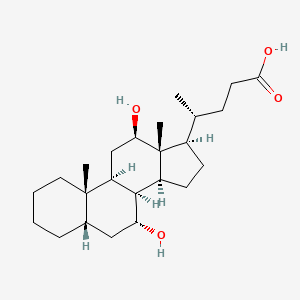
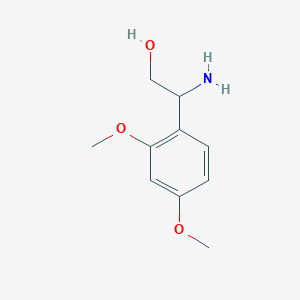
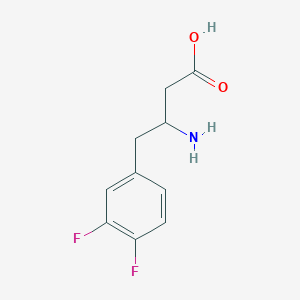
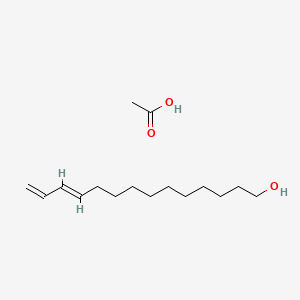
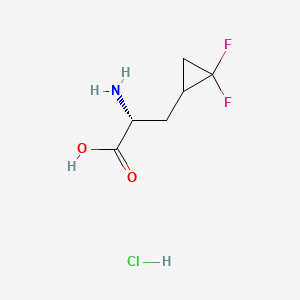
![[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoylamino] benzoate](/img/structure/B12287314.png)
![(3S,4R)-3-{[4-(Benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-fluo](/img/structure/B12287320.png)

